9-Phenanthrylhydrazine hydrochloride

Description

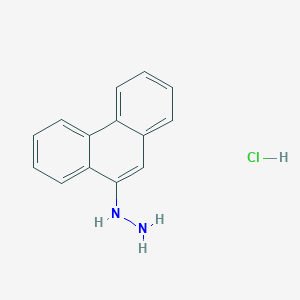

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenanthren-9-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9,16H,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUOFHGFTVVEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Aspects of 9 Phenanthrylhydrazine Hydrochloride

Established Synthetic Routes for 9-Phenanthrylhydrazine Hydrochloride

The preparation of this compound has traditionally followed a conventional pathway common for the synthesis of arylhydrazines, which involves the diazotization of an aromatic amine followed by reduction. However, the application of this method to polycyclic systems like phenanthrene (B1679779) is often fraught with difficulties, leading to significant yield challenges.

Conventional Preparations and Associated Yield Challenges for Polycyclic Arylhydrazines

The most documented method for the synthesis of this compound begins with the corresponding arylamine, 9-phenanthrylamine. This process involves two key steps:

Diazotization: 9-phenanthrylamine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong mineral acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt, 9-phenanthrenediazonium chloride. The temperature control during this step is critical to prevent the decomposition of the unstable diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the desired hydrazine (B178648). A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The hydrazine is initially formed as a complex with tin, which is then decomposed, typically by basification, to liberate the free hydrazine. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Steric Hindrance: The bulky polycyclic aromatic framework can sterically hinder the approach of reagents to the amino and diazonium functional groups, slowing down the reaction rates and potentially favoring side reactions.

Solubility Issues: Polycyclic aromatic compounds often exhibit poor solubility in the aqueous media typically used for diazotization reactions, leading to heterogeneous reaction mixtures and incomplete conversions.

Stability of Intermediates: The diazonium salts derived from polycyclic amines can be unstable, even at low temperatures, leading to decomposition and the formation of unwanted byproducts, such as phenols.

Purification Difficulties: The final product is often contaminated with side products and unreacted starting materials, making purification by crystallization or other techniques challenging and contributing to product loss. The isolation of the hydrochloride salt can be further complicated by the formation of oils.

Table 1: Reported Yields for the Conventional Synthesis of this compound

| Starting Material | Key Reagents | Reported Yield |

| 9-Phenanthrylamine | 1. NaNO₂, HCl2. SnCl₂, HCl | 5.0 - 8.6% |

Optimization Strategies for the Synthesis of this compound

Given the low yields of the conventional synthesis, various strategies have been considered to optimize the preparation of arylhydrazines, which could potentially be applied to the synthesis of this compound.

One patented approach for the conversion of diazonium salts to arylhydrazines suggests the use of triphenylphosphine as an alternative reducing agent to stannous chloride. This method involves the formation of a triphenyl-aryl hydrazyl phosphonium salt intermediate, which is then hydrolyzed to yield the arylhydrazine. This method is proposed as a potentially higher-yielding and cleaner alternative to the traditional tin-based reduction, which often involves tedious workups to remove tin salts.

Further optimization of the conventional route could involve:

Solvent Screening: The use of co-solvents to improve the solubility of the polycyclic starting materials and intermediates.

Alternative Reducing Agents: Exploring other reducing agents besides stannous chloride, such as sodium sulfite or other metal-based reductants, which might offer improved yields or selectivity.

Considerations for Salt Stability and Interconversion in Synthesis

The hydrochloride salt is a common form for the storage and handling of hydrazines. However, the stability of these salts can be a concern, particularly for polycyclic arylhydrazines. It has been noted that the hydrochloride salts of some polycyclic arylhydrazines appear to be unstable.

In cases where the hydrochloride salt is unstable, it is often converted to a more stable salt form, such as the hydrogen oxalate. This is achieved by treating the free hydrazine with oxalic acid. The resulting oxalate salt is often a crystalline solid that is easier to handle and purify. During recrystallization, the hydrogen oxalate can sometimes be converted to the neutral oxalate. This highlights the importance of carefully controlling the stoichiometry and conditions during salt formation and purification.

The choice of the salt form is a critical consideration in the final stages of the synthesis, impacting the product's shelf-life, handling properties, and ease of purification.

Exploration of Emerging and Advanced Synthetic Methodologies for Hydrazine Derivatives

The field of organic synthesis has seen significant advancements in the development of new methodologies for the formation of carbon-nitrogen bonds. These modern techniques offer potential alternatives to the classical synthesis of arylhydrazines and could be applicable to the preparation of this compound, potentially overcoming the yield limitations of the conventional methods.

Prominent among these are transition metal-catalyzed cross-coupling reactions. These methods typically involve the coupling of an aryl halide or a related electrophile with a hydrazine or a protected hydrazine derivative.

Palladium-Catalyzed Synthesis: Palladium-based catalysts are widely used for C-N bond formation. The Buchwald-Hartwig amination, for instance, has been successfully applied to the synthesis of a wide range of arylhydrazines from aryl halides (including chlorides, bromides, and iodides) and hydrazine or protected hydrazines. The choice of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. The application of such a method to the synthesis of 9-phenanthrylhydrazine could involve the coupling of a 9-halophenanthrene (e.g., 9-bromophenanthrene) with a suitable hydrazine source.

Copper-Catalyzed Synthesis: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods. These reactions have been successfully employed for the synthesis of N-aryl hydrazides by coupling aryl iodides with hydrazides. Modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions and with a broader substrate scope. The coupling of a 9-halophenanthrene with hydrazine or a protected hydrazine using a copper catalyst could represent a viable synthetic route to 9-phenanthrylhydrazine.

These modern catalytic methods offer several potential advantages over the conventional diazotization-reduction sequence, including:

Higher Yields: They have the potential to provide significantly higher yields of the desired product.

Milder Reaction Conditions: Many of these reactions can be carried out under milder conditions, which can improve the functional group tolerance and reduce the formation of byproducts.

Broader Substrate Scope: They can often be applied to a wider range of substrates, including those with functional groups that are not compatible with the harsh conditions of the conventional method.

The exploration and adaptation of these advanced synthetic methodologies to the synthesis of this compound could pave the way for more efficient and practical access to this important chemical compound.

Chemical Reactivity and Transformation Pathways Involving 9 Phenanthrylhydrazine Hydrochloride

Condensation Reactions of 9-Phenanthrylhydrazine Hydrochloride

The initial and pivotal step in the synthetic application of this compound involves its condensation with various carbonyl-containing compounds. This reaction forms the corresponding phenanthrylhydrazone derivatives, which are stable intermediates that can be isolated or used in situ for further transformations.

Formation of Phenanthrylhydrazone Derivatives with Carbonyl Compounds

This compound readily reacts with a range of carbonyl compounds, including α-keto acids like pyruvic acid, α-keto esters such as ethyl pyruvate (B1213749), and various aromatic aldehydes. mdpi.com The reaction proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding 9-phenanthrylhydrazone. nih.gov

For instance, the condensation with pyruvic acid results in the formation of the pyruvic acid 9-phenanthrylhydrazone. Similarly, the reaction with ethyl pyruvate yields ethyl pyruvate 9-phenanthrylhydrazone. rsc.org These reactions are typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695). rsc.org

The general scheme for this condensation is as follows:

Reaction of 9-Phenanthrylhydrazine with a generic carbonyl compound (ketone or aldehyde).

Influence of Reaction Conditions and Hydrazine Salt Form on Hydrazone Formation and Yields

The efficiency and yield of phenanthrylhydrazone formation are influenced by several factors, including the reaction medium and the form of the hydrazine reactant. mdpi.com The reaction is often performed using the hydrochloride salt of the hydrazine, which can influence the acidity of the reaction medium. nih.gov The use of the hydrochloride salt is common in Fischer indole (B1671886) syntheses. nih.gov

Optimal yields are typically achieved by refluxing the this compound with the carbonyl compound in a solvent like ethanol. rsc.org For some substituted phenylhydrazines, the reaction temperature for hydrazone formation is in the range of 50-80°C, with reaction times of 3-5 hours. rsc.org The resulting hydrazone can often be purified by recrystallization from an aqueous ethanol solution. rsc.org The choice of an appropriate acid catalyst, such as hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride, is also crucial for the subsequent cyclization step, but the initial hydrazone formation can often proceed with the inherent acidity of the hydrochloride salt. nih.gov

Cyclization Reactions Initiated by this compound Derivatives

The phenanthrylhydrazones derived from this compound are key intermediates in the synthesis of complex, fused heterocyclic systems, most notably through the Fischer indole synthesis.

Fischer Indole Synthesis Leading to Dibenzo[e,g]indoles (e.g., 2-carboxy- and 2-carbethoxy-4,5,6,7-dibenzindoles)

The Fischer indole synthesis is a classic and versatile method for preparing indoles by treating an arylhydrazone with an acid catalyst. mdpi.com In the case of phenanthrylhydrazones, this intramolecular cyclization leads to the formation of dibenzo[e,g]indoles. Specifically, the cyclization of the phenanthrene-9-hydrazone of pyruvic acid yields 2-carboxy-4,5,6,7-dibenzindole. Correspondingly, the cyclization of the phenanthrene-9-hydrazone of ethyl pyruvate produces 2-carbethoxy-4,5,6,7-dibenzindole.

The general protocol involves heating the isolated phenanthrylhydrazone in the presence of a strong acid catalyst. nih.gov A variety of acids can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids. In some preparations of similar indole-2-carboxylic acids, the cyclization is carried out using the acid that was present from the hydrazone formation step. rsc.org

| Starting Hydrazone | Cyclization Product |

| Pyruvic acid 9-phenanthrylhydrazone | 2-carboxy-4,5,6,7-dibenzindole |

| Ethyl pyruvate 9-phenanthrylhydrazone | 2-carbethoxy-4,5,6,7-dibenzindole |

Regioselectivity and Mechanistic Aspects of Fischer Indole Cyclization within the Phenanthrene (B1679779) Framework

The mechanism of the Fischer indole synthesis is a well-established multi-step process. mdpi.com It commences with the acid-catalyzed tautomerization of the hydrazone to its enamine form. This is followed by a-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond. Subsequent proton transfer and aromatization steps lead to the elimination of ammonia (B1221849) and the formation of the final indole ring system. mdpi.com

In the context of 9-phenanthrylhydrazine, the cyclization is directed to the 10-position of the phenanthrene ring. The phenanthrene nucleus has two potential sites for cyclization adjacent to the C-9 position where the hydrazine group is attached: the C-8 and C-10 positions. The observed formation of the dibenzo[e,g]indole skeleton indicates that the cyclization occurs exclusively at the C-10 position. This regioselectivity is a critical aspect of the reaction, leading to a single, well-defined product isomer. The electronic and steric properties of the polycyclic aromatic phenanthrene system govern this selective ring closure.

Further Transformations and Derivatizations of Phenanthryl-Containing Heterocycles

The dibenzo[e,g]indole derivatives synthesized from this compound are themselves valuable synthons for further chemical modifications. For example, the 2-carboxy-4,5,6,7-dibenzindole can undergo decarboxylation upon heating to yield the parent 4,5,6,7-dibenzindole. This is a common transformation for indole-2-carboxylic acids. mdpi.com

The ester group in 2-carbethoxy-4,5,6,7-dibenzindole can be hydrolyzed to the corresponding carboxylic acid. Furthermore, both the carboxylic acid and the ester can serve as handles for the introduction of other functional groups or for the construction of more complex molecular architectures. The indole nitrogen can also be a site for further reactions, such as alkylation or acylation, allowing for the synthesis of a diverse library of phenanthrene-fused indole derivatives.

Electrophilic Substitution Reactions of Derived Indole Systems (e.g., Vilsmeier Reaction, Mannich Reaction, Diazo Coupling, Acylation)

Indole and its derivatives are characterized as electron-rich aromatic compounds, making them highly susceptible to electrophilic attack. bhu.ac.in The fusion of a benzene (B151609) ring to the pyrrole (B145914) moiety in indole results in a system where the five-membered ring is significantly more electron-rich than the benzene ring. bhu.ac.in Consequently, electrophilic substitution predominantly occurs at the C-3 position of the indole ring. This preference is attributed to the greater stability of the resulting cationic intermediate (arenium ion) compared to that formed from an attack at the C-2 position, as it allows the aromaticity of the fused benzene ring to remain intact. bhu.ac.inquimicaorganica.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction typically employs a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org For standard indoles, this reaction is a highly efficient method for introducing a formyl group at the C-3 position. semanticscholar.org

While specific studies on the Vilsmeier-Haack reaction of phenanthro[9,10-d]indoles are not extensively documented, research on related complex heterocyclic systems provides valuable insights. For instance, the Vilsmeier-Haack reaction has been successfully applied to 2,3,3-trimethyl-3H-benzo[g]indole, demonstrating that the reaction can proceed on benzannulated indole systems. In a study on a 2-(2-furyl)phenanthro[9,10-d]oxazole, a system with a similar polycyclic core, formylation was observed, indicating the feasibility of this reaction on such large aromatic structures. The reaction conditions for these transformations are summarized in the table below.

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Indole | DMF, POCl₃ | Indole-3-carbaldehyde | semanticscholar.org |

| 2,3,3-Trimethyl-3H-benzo[g]indole | Vilsmeier Reagent | Benzo[g]indol-2-ylidene-malondialdehydes | N/A |

Mannich Reaction:

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine. chemtube3d.comclockss.orgresearchgate.net This reaction is a powerful tool for the aminoalkylation of various substrates, including indoles. researchgate.netyoutube.com With indole, the Mannich reaction typically yields 3-aminomethylindoles, also known as gramines. chemtube3d.com

The application of the Mannich reaction to phenanthro[9,10-d]indoles is not well-documented in the available literature. However, the reaction is known to proceed with a wide variety of indole derivatives. The general success of the Mannich reaction on the indole nucleus suggests that phenanthro[9,10-d]indoles would likely undergo aminoalkylation at the position corresponding to the C-3 of indole, provided that position is unsubstituted.

| Substrate | Reagents | General Product | Reference |

|---|---|---|---|

| Indole | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-(Dimethylaminomethyl)indole (Gramine) | chemtube3d.com |

| 2-Phenylindole | Dichloromethane, Diethylamine | Bis(2-phenylindolyl)methane and 2-phenyl-3-hydroxymethylindole (no Mannich base) | clockss.org |

Diazo Coupling:

Diazo coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic compound to form an azo compound. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution. With indoles, diazo coupling typically occurs at the C-3 position to yield 3-arylazoindoles. researchgate.netic.ac.uk The reaction is sensitive to steric hindrance, and if the C-3 position is blocked, substitution may occur at the C-2 position, though this is less common. scispace.com

Specific examples of diazo coupling with phenanthro[9,10-d]indoles are scarce. However, studies on the closely related phenanthro[9,10-d]imidazole system have demonstrated that azo dyes can be synthesized from these complex heterocycles. researchgate.net This suggests that the phenanthro[9,10-d]indole nucleus is sufficiently activated to react with diazonium salts, likely at the most electron-rich position of the indole moiety.

Acylation:

The acylation of indoles, a type of Friedel-Crafts reaction, introduces an acyl group onto the indole ring. beilstein-journals.org While N-acylation can occur, C-acylation is also common, with a strong preference for the C-3 position. Various acylating agents can be employed, including acid chlorides and anhydrides, often in the presence of a Lewis acid catalyst. beilstein-journals.org

Direct acylation studies on phenanthro[9,10-d]indoles are not readily found. However, the general principles of indole acylation would suggest that these systems can be acylated, most likely at the C-3 equivalent position. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity and avoid potential side reactions on the extended aromatic system.

Comparative Reactivity Studies with Related Indole and Benzindole Analogues

A comparative analysis of the electrophilic substitution reactivity of indole, benzindole (such as benzo[g]indole), and phenanthro[9,10-d]indole can provide valuable insights into the electronic effects of annulation on the indole nucleus. While direct, side-by-side quantitative comparisons are not extensively available in the literature, a qualitative assessment can be made based on general principles of aromaticity and electron density.

The reactivity of the indole nucleus in electrophilic aromatic substitution is significantly higher than that of benzene, with reaction rates reported to be up to 10¹³ times greater. rsc.org This enhanced reactivity is due to the electron-donating nature of the nitrogen atom, which increases the electron density of the pyrrole ring. bhu.ac.in

A study on a BN-fused indole provides an interesting parallel. In a competition experiment, the BN-indole was found to be more nucleophilic in electrophilic aromatic substitution reactions than its direct carbonaceous counterpart, N-t-Bu-indole. nih.gov This was attributed to the BN-indole having a greater enamine character in its pyrrole-like ring. While not a direct comparison of the carbo-aromatic systems , this study highlights how subtle changes in the electronic structure of the indole core can significantly impact its reactivity.

The table below provides a conceptual framework for the expected relative reactivity based on the principles of aromaticity and electron delocalization.

| Compound | Structure | Expected Relative Reactivity in Electrophilic Substitution | Reasoning |

|---|---|---|---|

| Indole | A single benzene ring fused to a pyrrole ring. | Highest | The electron-donating effect of the nitrogen is concentrated on a smaller aromatic system, leading to high electron density at the C-3 position. bhu.ac.in |

| Benz[g]indole | A naphthalene (B1677914) system fused to a pyrrole ring. | Intermediate | The electron-donating effect of the nitrogen is delocalized over a larger naphthalene system, potentially reducing the nucleophilicity of the C-3 position compared to indole. |

| Phenanthro[9,10-d]indole | A phenanthrene system fused to a pyrrole ring. | Lowest | The extensive π-system of the phenanthrene moiety leads to greater delocalization of the nitrogen's lone pair, likely resulting in a lower electron density at the reactive carbon and thus reduced reactivity compared to indole and benzindole. |

It is important to note that this is a simplified model, and other factors such as steric effects and the specific nature of the electrophile and reaction conditions can also play a significant role in the outcome of these reactions. scispace.com Further experimental studies are required to provide a definitive quantitative comparison of the reactivity of these complex indole systems.

Applications of 9 Phenanthrylhydrazine Hydrochloride in Complex Molecular Architectures

Precursor for Polycyclic Aromatic Nitrogen Heterocycles with Extended Pi Systems

The phenanthrene (B1679779) moiety within 9-phenanthrylhydrazine hydrochloride provides a rigid and extended π-electron system. This inherent feature makes it an ideal starting material for the synthesis of larger, more complex polycyclic aromatic nitrogen heterocycles. These resulting compounds are of significant interest due to their unique electronic and photophysical properties, which are desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The primary synthetic route to these extended π-systems involves the cyclization of this compound with suitable reactants. A key example is the Borsche-Drechsel cyclization, a method used to synthesize tetrahydrocarbazoles. wikipedia.org In this reaction, the arylhydrazine is condensed with cyclohexanone (B45756) under acidic conditions to form a cyclohexanone arylhydrazone, which then undergoes an acid-catalyzed cyclization. wikipedia.org In the case of 9-phenanthrylhydrazine, this would lead to the formation of a phenanthrene-fused carbazole (B46965), a highly conjugated system. The reaction proceeds through a mechanism similar to the well-known Fischer indole (B1671886) synthesis. wikipedia.org

The general reaction scheme for the formation of a phenanthrene-fused carbazole is depicted below:

Reaction Scheme:

The resulting phenanthro[9,10-b]tetrahydrocarbazole can be further aromatized to the fully conjugated phenanthro[9,10-b]carbazole, a molecule with a significantly extended π-system. The properties of these molecules can be tuned by introducing various substituents on either the phenanthrene or the carbazole moiety.

Role in the Synthesis of Indole and Benzindole Scaffolds for Research Purposes

The Fischer indole synthesis is a powerful and widely used chemical reaction for the synthesis of indoles. wikipedia.org This reaction involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes and undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com

This compound serves as an excellent precursor in the Fischer indole synthesis for the creation of phenanthrene-fused indole scaffolds. These complex heterocyclic systems are of interest in medicinal chemistry and materials science. The reaction of this compound with various carbonyl compounds can lead to a diverse range of phenanthro-indoles.

General Reaction Scheme for Phenanthro-indole Synthesis:

| Reactant 1 | Reactant 2 (Ketone/Aldehyde) | Product (Phenanthro-indole) |

| 9-Phenanthrylhydrazine | Acetone | 2-Methylphenanthro[9,10-b]indole |

| 9-Phenanthrylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrophenanthro[9,10-b]carbazole |

| 9-Phenanthrylhydrazine | Pyruvic acid | Phenanthro[9,10-b]indole-2-carboxylic acid |

The resulting phenanthro-indoles can be further modified to create a library of compounds for biological screening or for the development of new functional materials. The synthesis of benzindole scaffolds can also be achieved by using appropriate naphthoquinone derivatives as the carbonyl component in the Fischer indole synthesis with this compound.

Potential as a Reagent in Organic Reactions for Novel Carbon-Nitrogen Bond Formation

The hydrazine (B178648) moiety in this compound is a versatile functional group that can participate in a variety of reactions to form new carbon-nitrogen (C-N) bonds. The formation of C-N bonds is a fundamental process in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. tcichemicals.com

One of the key areas where this compound shows potential is in transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful method for the formation of C-N bonds between aryl halides or triflates and amines in the presence of a palladium catalyst. tcichemicals.com While direct examples with 9-phenanthrylhydrazine are not extensively documented, the principles of this reaction suggest its applicability.

Hypothetical Buchwald-Hartwig Coupling Reaction:

Furthermore, the hydrazine group can act as a nucleophile in various other C-N bond-forming reactions. For instance, it can react with electrophilic carbon sources to form a range of nitrogen-containing heterocycles. The development of new catalytic methods for amination reactions continues to be an active area of research, and reagents like this compound offer a unique platform for exploring novel transformations. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of Derivatives Derived from 9 Phenanthrylhydrazine Hydrochloride

Comprehensive Structural Elucidation Techniques

The characterization of 9-phenanthrylhydrazine hydrochloride derivatives, particularly phenanthrylhydrazones, relies on a combination of powerful spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete and unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton (¹H) NMR, Carbon-13 (¹³C) NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. uobasrah.edu.iqresearchgate.net For derivatives of 9-phenanthrylhydrazine, both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of a phenanthrylhydrazone derivative would exhibit characteristic signals for the aromatic protons of the phenanthrene (B1679779) ring, typically in the range of δ 7.5-9.2 ppm. researchgate.net The exact chemical shifts and coupling patterns depend on the substitution pattern on the phenanthrene core. The proton of the N-H group of the hydrazine (B178648) moiety typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The azomethine proton (-N=CH-) of the hydrazone, if present, would resonate as a singlet in the δ 8.0-9.0 ppm region. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. youtube.com The aromatic carbons of the phenanthrene ring would appear in the δ 120-140 ppm region. The carbon atom of the azomethine group (-N=CH-) in hydrazone derivatives is typically observed in the downfield region of the spectrum. The presence of various functional groups and their electronic effects would cause predictable shifts in the positions of the carbon signals.

A representative, hypothetical dataset for a phenanthrylhydrazone derivative is presented below:

| Proton (¹H) NMR Data | |

| Chemical Shift (δ ppm) | Multiplicity & Assignment |

| 9.15-9.09 (m, 2H) | Aromatic H |

| 8.87-8.84 (m, 2H) | Aromatic H |

| 8.56 (s, 1H) | -N=CH- |

| 8.02-7.81 (m, 4H) | Aromatic H |

| 7.57-7.30 (m, 2H) | Aromatic H |

| Based on data for analogous structures |

| Carbon-¹³ (¹³C) NMR Data | |

| Chemical Shift (δ ppm) | Assignment |

| 145.2 | -N=CH- |

| 135.0 - 122.0 | Aromatic C |

| Based on data for analogous structures |

Vibrational Spectroscopy (Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. youtube.com For derivatives of 9-phenanthrylhydrazine, the IR spectrum would show characteristic absorption bands. The N-H stretching vibration of the hydrazine or hydrazone moiety typically appears in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the azomethine group in hydrazones is a key diagnostic band, usually observed around 1620-1570 cm⁻¹. nih.gov The aromatic C-H and C=C stretching vibrations from the phenanthrene ring would be present in their characteristic regions, typically above 3000 cm⁻¹ and between 1600-1450 cm⁻¹, respectively.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~1585 | C=N Stretch (Azomethine) |

| ~1430 | Aromatic C=C Stretch |

| Based on data for analogous structures nih.gov |

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy, Luminescence Spectroscopy)

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Derivatives of 9-phenanthrylhydrazine, with their extended aromatic systems, are expected to show strong UV-Vis absorption bands. academie-sciences.fr These absorptions correspond to π-π* and n-π* electronic transitions. The phenanthrene moiety itself has characteristic absorptions, and the formation of derivatives, especially conjugated hydrazones, leads to bathochromic (red) shifts in the absorption maxima. The specific wavelengths of maximum absorbance (λmax) are sensitive to the substitution pattern and the solvent polarity.

Luminescence Spectroscopy: Many phenanthrene derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), these compounds can emit light at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime are important photophysical parameters that characterize the excited state properties of these molecules. The emission properties can be tuned by modifying the chemical structure of the derivative.

| Electronic Spectroscopy Data (Hypothetical) | |

| Technique | Observation |

| UV-Vis Absorption | λmax values typically in the range of 250-450 nm, corresponding to π-π* and n-π* transitions. academie-sciences.fr |

| Luminescence Emission | Potential for fluorescence emission in the UV or visible region, depending on the specific derivative. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. youtube.com For a derivative of 9-phenanthrylhydrazine, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula. The fragmentation pattern can reveal the step-wise loss of different parts of the molecule, providing further evidence for the proposed structure. For instance, the cleavage of the N-N bond or fragmentation of the phenanthrene ring would lead to characteristic fragment ions. nih.gov

| Mass Spectrometry (MS) Data | |

| m/z (mass-to-charge ratio) | Assignment |

| [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecular Ion |

| Characteristic fragment ions | Resulting from the cleavage of specific bonds within the molecule. |

| Based on data for analogous structures nih.gov |

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the synthesized derivatives and for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of non-volatile compounds. helixchrom.com For derivatives of 9-phenanthrylhydrazine, reversed-phase HPLC is often employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of a compound is a characteristic property under specific chromatographic conditions and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography can be used. researchgate.net The sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases. The retention time is used for identification, and the peak area for quantification.

Theoretical and Computational Chemistry Approaches to 9 Phenanthrylhydrazine Hydrochloride Reactivity

Quantum Mechanical Investigations of Reaction Pathways and Transition States

Quantum mechanical (QM) calculations are a cornerstone for understanding the intricate details of chemical reactions involving 9-phenanthrylhydrazine hydrochloride. A primary application of QM methods is in the elucidation of reaction mechanisms, particularly for reactions like the Fischer indole (B1671886) synthesis, a characteristic reaction of arylhydrazines. mdpi.comwikipedia.orgnumberanalytics.com

In the context of this compound reacting with a ketone or aldehyde, QM calculations can map out the potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. The key steps in the Fischer indole synthesis, such as the formation of the hydrazone, tautomerization to the ene-hydrazine, the crucial nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and aromatization, can all be modeled. mdpi.comnumberanalytics.com

Transition State Theory is central to these investigations. By locating the transition state structures and calculating their energies, activation energies for each step can be determined. For instance, in the nih.govnih.gov-sigmatropic rearrangement, which is often the rate-determining step, QM calculations can reveal the geometry of the six-membered cyclic transition state. The electronic nature of the phenanthrene (B1679779) ring would significantly influence the stability of this transition state. Theoretical studies on similar pericyclic reactions have shown that the aromaticity of the transition state can be a key factor in determining the reaction pathway. ic.ac.ukyoutube.com

A hypothetical reaction pathway for the Fischer indole synthesis starting from this compound could be computationally explored to yield data such as that presented in Table 6.1. This table illustrates the kind of energetic information that can be obtained from QM calculations.

Table 6.1: Hypothetical Calculated Energy Profile for the Fischer Indole Synthesis of a Dibenzo[c,g]carbazole Derivative

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants (9-Phenanthrylhydrazine + Propanone) | 0.0 |

| Hydrazone Intermediate | -5.2 |

| Ene-hydrazine Tautomer | -3.8 |

| nih.govnih.gov-Sigmatropic Rearrangement Transition State | +25.7 |

| Diamine Intermediate | -15.4 |

| Cyclization Transition State | +12.1 |

| Final Product (Dibenzo[c,g]carbazole derivative) | -28.9 |

Note: These values are illustrative and would need to be calculated using appropriate quantum mechanical methods.

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the electronic properties of molecules like this compound. nih.govmdpi.com DFT calculations can provide a wealth of information about the molecule's reactivity, stability, and spectroscopic properties.

Electronic Properties: Key electronic properties that can be calculated include the ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity. nih.govfrontiersin.org These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction. For this compound, the large, electron-rich phenanthrene ring system is expected to significantly influence these properties.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and spatial distribution of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. acs.org In 9-phenanthrylhydrazine, the HOMO is likely to be localized on the hydrazine (B178648) moiety and the phenanthrene ring, indicating that these are the sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.

A DFT study on phenanthrene itself has shown how its electronic properties and reactivity can be analyzed. researchgate.net Similar studies on hydrazone derivatives have used DFT to understand their electronic structure and inhibition mechanisms. acs.org The insights from these studies can be extrapolated to predict the behavior of this compound. For instance, the distribution of electron density and the molecular electrostatic potential (MESP) map can pinpoint the regions of the molecule that are electron-rich (and thus prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

The following table (Table 6.2) provides an example of the kind of data that can be generated from DFT calculations on 9-phenanthrylhydrazine.

Table 6.2: Calculated Electronic Properties of 9-Phenanthrylhydrazine (Illustrative)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.4 eV |

| Global Electrophilicity Index (ω) | 1.8 eV |

| Global Hardness (η) | 2.45 eV |

Note: These values are hypothetical and would be obtained from DFT calculations at a specified level of theory (e.g., B3LYP/6-31G(d)).

Molecular Dynamics Simulations for Understanding Reaction Environment and Stability

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the influence of the solvent and temperature on the stability and reactivity of this compound. uni-paderborn.de While QM and DFT methods are excellent for studying the details of a reaction at a static level, MD simulations provide a dynamic picture.

Reaction Environment: For reactions conducted in solution, the solvent can play a crucial role. MD simulations can model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. This can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. For example, the formation of hydrogen bonds between the hydrazine moiety and a protic solvent can be observed and quantified. The hydrochloride form of the compound suggests that ionic interactions with the solvent will also be significant. Studies on hydrazine in aqueous environments have demonstrated the utility of MD in understanding these interactions. researchgate.net

Conformational Stability: The phenanthrene group is largely rigid, but the hydrazine side chain has conformational flexibility. MD simulations can explore the different conformations of 9-phenanthrylhydrazine in solution and determine their relative stabilities. This is important because the reactivity of the molecule can depend on its conformation at the moment of reaction.

Diffusion and Collisions: MD simulations can also be used to study the diffusion of reactants in a solvent and the frequency of their collisions. This information is valuable for understanding reaction kinetics, especially for bimolecular reactions.

The following table (Table 6.3) illustrates the type of data that could be extracted from an MD simulation of 9-phenanthrylhydrazine in a solvent.

Table 6.3: Simulated Properties of 9-Phenanthrylhydrazine in Ethanol (B145695) at 298 K (Illustrative)

| Property | Simulated Value |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s |

| Average Number of Hydrogen Bonds to Solvent | 2.7 |

| Radial Distribution Function (g(r)) Peak for N-H...O(ethanol) | 1.9 Å |

| Solvation Free Energy | -8.5 kcal/mol |

Note: These values are hypothetical and would be the result of a specific MD simulation protocol.

Future Research Directions and Expanding the Scope of 9 Phenanthrylhydrazine Hydrochloride Chemistry

Sustainable Synthesis and Green Chemistry Innovations for Polycyclic Arylhydrazines

The development of environmentally benign synthetic routes to polycyclic arylhydrazines, including 9-phenanthrylhydrazine hydrochloride, is a critical area for future research. Traditional methods for synthesizing arylhydrazines can involve harsh reagents and generate significant waste. nih.gov Future efforts are expected to focus on green chemistry principles to mitigate these issues.

Key areas for innovation include:

Catalytic C-N Bond Formation: The use of transition-metal-catalyzed cross-coupling reactions to form the C-N bond between an aryl halide and hydrazine (B178648) is a promising avenue. nih.gov Research could focus on developing catalysts based on earth-abundant metals, utilizing milder reaction conditions, and employing greener solvents like water or bio-derived solvents.

Renewable Starting Materials: A long-term goal is to source the polycyclic aromatic framework from renewable resources. Lignin (B12514952), a complex aromatic biopolymer, is a potential feedstock for aromatic compounds. kit.edu Research into the selective depolymerization and functionalization of lignin could provide a sustainable pathway to phenanthrene (B1679779) and other polycyclic aromatic hydrocarbons, which could then be converted to the corresponding hydrazines.

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of polycyclic arylhydrazines could offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

| Green Chemistry Approach | Potential Benefit for Polycyclic Arylhydrazine Synthesis |

| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact compared to precious metal catalysts. |

| Use of Renewable Feedstocks | Decreased reliance on fossil fuels and enhanced sustainability. |

| Flow Chemistry | Improved safety, efficiency, and scalability of synthetic processes. |

Exploration of Novel Catalytic Transformations Mediated by this compound

Arylhydrazines are versatile reagents in organic synthesis, and this compound is expected to exhibit a rich and diverse reactivity profile. tandfonline.comresearchgate.net Future research should explore its utility in a range of catalytic transformations.

Generation of Phenanthryl Radicals: Under mild oxidative conditions, arylhydrazines can generate aryl radicals. tandfonline.comnih.gov Investigating the generation of 9-phenanthryl radicals from this compound could open up new avenues for C-C and C-heteroatom bond formation. These highly reactive intermediates could be employed in arylation reactions of various substrates, including heterocycles and quinones. nih.gov

Fischer Indole (B1671886) Synthesis and Beyond: The Fischer indole synthesis is a classic reaction of arylhydrazines. tandfonline.com Exploring this reaction with this compound and various ketones could lead to the synthesis of novel, complex polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science.

Cross-Coupling Reactions: Arylhydrazines can serve as coupling partners in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-type couplings, via C-N bond cleavage. nih.gov The development of new catalytic systems that enable the efficient coupling of this compound with a wide range of partners would be a significant advance.

Potential in Supramolecular Chemistry and Host-Guest Interactions

The rigid, planar structure of the phenanthrene moiety and the hydrogen-bonding capabilities of the hydrazine group make this compound an attractive building block for supramolecular chemistry.

Host-Guest Systems: The electron-rich aromatic surface of the phenanthrene core could interact with electron-deficient guest molecules through π-π stacking interactions. Furthermore, the hydrazine group can act as a hydrogen bond donor and acceptor. This dual functionality could be exploited to design and construct novel host-guest systems with specific recognition properties. nih.govnih.gov

Self-Assembling Systems: Amphiphilic derivatives of 9-phenanthrylhydrazine could be synthesized by introducing hydrophilic and hydrophobic substituents. These molecules could self-assemble in solution to form well-defined nanostructures such as micelles, vesicles, or nanofibers, which could find applications in drug delivery or materials science. nih.gov

Anion Recognition: The N-H protons of the hydrazine moiety are potentially acidic and could be utilized for the recognition and sensing of anions through hydrogen bonding interactions.

| Supramolecular Application | Key Structural Feature of 9-Phenanthrylhydrazine |

| Host-Guest Chemistry | Electron-rich phenanthrene core (π-π stacking) and hydrazine group (H-bonding). |

| Self-Assembly | Potential for amphiphilic derivatives to form nanostructures. |

| Anion Sensing | Acidic N-H protons for hydrogen bonding with anions. |

Applications in Advanced Functional Materials Design (e.g., photoactive compounds, fluorescent probes)

The photophysical properties of the phenanthrene core suggest that this compound and its derivatives could be valuable components in the design of advanced functional materials.

Fluorescent Probes: Phenanthrene is a well-known fluorophore. The hydrazine moiety can act as a recognition site for specific analytes. The reaction of the hydrazine with an analyte could lead to a change in the fluorescence properties of the phenanthrene unit, forming the basis for a "turn-on" or "turn-off" fluorescent probe. nih.gov For instance, probes could be designed for the detection of aldehydes, ketones, or specific metal ions.

Photoactive Materials: The incorporation of the rigid and photoactive phenanthrene unit into polymers or other materials could lead to novel photoresponsive systems. Azobenzenes, which can be synthesized from arylhydrazines, are well-known for their photoisomerization properties and are used in molecular switches and light-controlled materials. beilstein-journals.org Exploring the synthesis of phenanthryl-containing azobenzenes from this compound could lead to new photochromic materials.

Organic Electronics: Polycyclic aromatic hydrocarbons are of interest for applications in organic electronics. Derivatives of 9-phenanthrylhydrazine could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where the phenanthrene core could contribute to charge transport or light emission.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-Phenanthrylhydrazine hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves diazotization of aniline derivatives followed by reduction with sodium sulfite and acid precipitation. Key steps include temperature control (85–90°C during acid precipitation) and stoichiometric optimization of reagents like hydrochloric acid and sodium nitrite. Neutralization with alkali yields the final product. Purity can be enhanced by recrystallization from ethanol/water mixtures and rigorous drying (≤0.5% moisture loss at 105°C) .

Q. How can researchers safely handle this compound given its toxicity profile?

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation. Regularly monitor liver/kidney function and complete blood counts for personnel with frequent exposure. Avoid contact with strong oxidizers, metals (except aluminum), and bases to prevent hazardous decomposition (e.g., HCl, CO emission) .

Q. What analytical techniques are recommended for quantifying this compound in solution?

- Quantification : A validated method involves derivatization with phosphomolybdic acid (PMA) in 0.1 M HCl, followed by spectrophotometric detection at 690 nm. Calibrate using phenylhydrazine hydrochloride stock solutions (0.1–10 µg/mL range). Ensure pH control (2.6–2.9) to stabilize the analyte .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields when using this compound in Fischer indole synthesis?

- Optimization : Yield discrepancies often arise from variable catalyst activity (e.g., ZnCl₂ vs. H₂SO₄) or incomplete hydrazone formation. Use design-of-experiments (DoE) to optimize temperature (70–120°C), reaction time (2–24 hrs), and molar ratios. Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. How can impurities in this compound be characterized and mitigated during synthesis?

- Impurity Profiling : Employ LC-MS or ¹H/¹³C NMR to identify byproducts like unreacted aniline or sulfonic acid derivatives. For mitigation, introduce purification steps such as column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or fractional crystallization. Cross-validate purity against pharmacopeial standards (e.g., USP) .

Q. What are the mechanistic implications of substituent effects on the reactivity of this compound in heterocyclic formations?

- Reactivity Analysis : Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenanthrene ring enhance electrophilicity at the hydrazine moiety, accelerating cyclization in indole synthesis. Steric hindrance from bulky substituents (e.g., 3,5-dimethyl groups) may reduce reaction rates, requiring higher temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the carcinogenic potential of this compound?

- Risk Assessment : While some studies classify it as a potential carcinogen (oral LD₅₀: 2100 mg/kg in mice), others lack conclusive evidence. Conduct Ames tests for mutagenicity and long-term rodent studies. Compare results with structurally analogous compounds (e.g., phenylhydrazine derivatives) to contextualize hazards .

Q. What methodological pitfalls lead to variability in carbonyl detection assays using this compound?

- Troubleshooting : False negatives may arise from incomplete hydrazone formation due to low pH (<2) or competing side reactions. Validate assays with control carbonyl compounds (e.g., benzaldehyde). Use excess hydrazine (2:1 molar ratio) and confirm product identity via melting point analysis or FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.